molecular formula C14H15N5O3S B5860392 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B5860392
M. Wt: 333.37 g/mol
InChI Key: FDZWYWNMIGPPER-UHFFFAOYSA-N
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Description

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the sulfanyl and acetamide groups. The synthetic route may include the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol or disulfide compound.

    Acetamide formation: The final step involves the acylation of the triazole-thiol intermediate with an acyl chloride or anhydride to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Hydrogen gas with a catalyst, sodium borohydride
  • Nucleophiles: Amines, alcohols, thiols

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides.

Scientific Research Applications

2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s 1,2,4-triazole ring is known for its antimicrobial, antifungal, and anticancer activities. It can be used as a lead compound for the development of new drugs.

    Pharmacology: The compound can be studied for its potential effects on various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and nitrophenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar compounds to 2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide include other 1,2,4-triazole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, or pharmacokinetic properties. Examples of similar compounds include:

  • 5-(4-hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities or physicochemical properties compared to other triazole derivatives.

Properties

IUPAC Name

2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-18-13(9-2-3-9)16-17-14(18)23-8-12(20)15-10-4-6-11(7-5-10)19(21)22/h4-7,9H,2-3,8H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZWYWNMIGPPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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